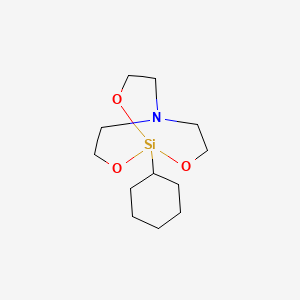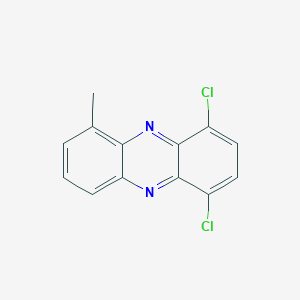
4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. This method is based on the Claisen–Schmidt-type aldol-crotonic condensation of acetyl derivatives with aromatic aldehydes . The reaction conditions include:
Reagents: Hydrazine hydrate, acetic acid
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole oxides
Reduction: Formation of dihydropyrazole derivatives
Substitution: Introduction of functional groups at the nitrogen atoms or carbon atoms in the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Pyrazole oxides
Reduction: Dihydropyrazole derivatives
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties
Medicine: Explored for its analgesic and antitumor activities
Industry: Utilized in
Propriétés
Numéro CAS |
30433-50-2 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H16N2/c1-3-5-8-7(4-2)6-9-10-8/h6-8,10H,3-5H2,1-2H3 |
Clé InChI |
OAFUCMJZFAPELE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(C=NN1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


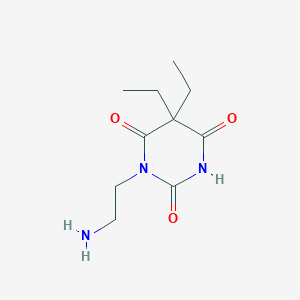
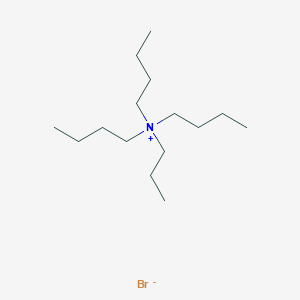
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
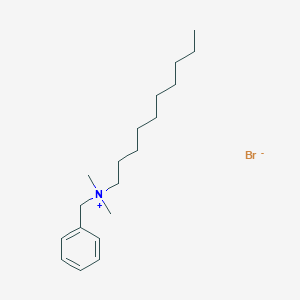
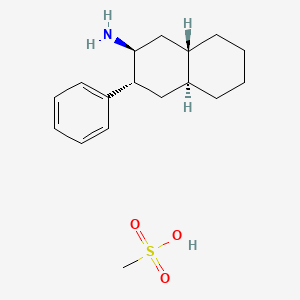
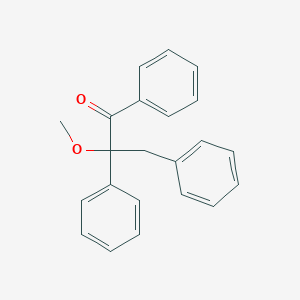
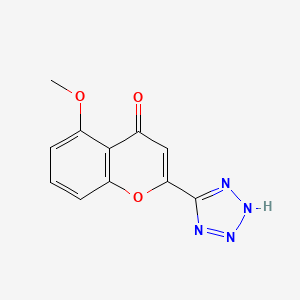
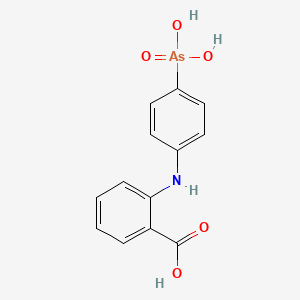
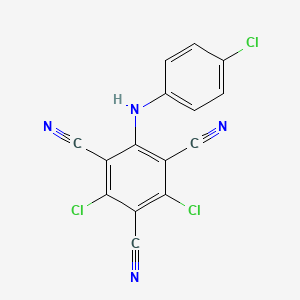
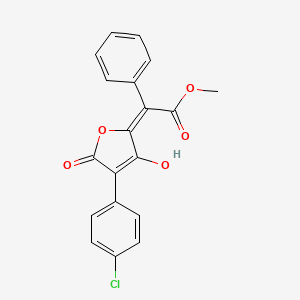
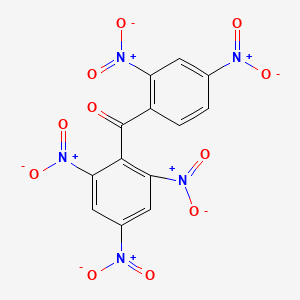
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
